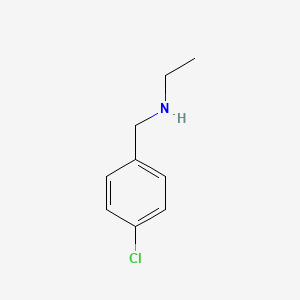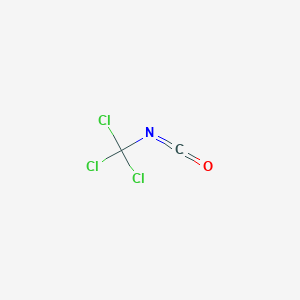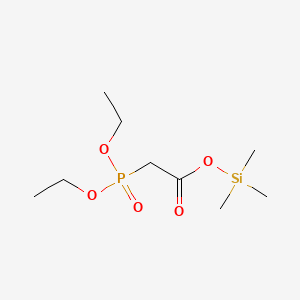
三甲基硅基二乙基膦酰乙酸酯
描述
Trimethylsilyl (diethoxyphosphinoyl)acetate is a useful research compound. Its molecular formula is C9H21O5PSi and its molecular weight is 268.32 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylsilyl (diethoxyphosphinoyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethylsilyl (diethoxyphosphinoyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl (diethoxyphosphinoyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
β-酮膦酸酯的合成
三甲基硅基二乙基膦酰乙酸酯用于合成β-酮膦酸酯。 该过程涉及在氯化镁存在下,用羧酸酰氯酰化原位生成的二乙基膦酰乙酸三甲基硅酯 .
化学研究与开发
作为默克密理博等化学供应商提供的产品,该化合物在化学工业的各种研发活动中都有应用。 它因其作为二乙基(三甲基硅氧基羰基甲基)膦酸酯的特性而被利用 .
基于机器学习的保留时间预测
在分析化学中,特别是在色谱法中,三甲基硅基二乙基膦酰乙酸酯衍生物用于基于机器学习的保留时间预测模型。 这些模型有助于识别未知代谢物的真实结构 .
作用机制
Target of Action
Trimethylsilyl Diethylphosphonoacetate is primarily used as a reagent in the synthesis of β-keto phosphonates . The compound’s primary targets are carboxylic acid chlorides, which it acylates in the presence of magnesium chloride .
Mode of Action
The mode of action of Trimethylsilyl Diethylphosphonoacetate involves the acylation of carboxylic acid chlorides. This compound is generated in situ from diethyl phosphonoacetic acid and then acylated with carboxylic acid chlorides in the presence of magnesium chloride . This results in the formation of β-keto phosphonates .
Biochemical Pathways
The biochemical pathway affected by Trimethylsilyl Diethylphosphonoacetate is the synthesis of β-keto phosphonates . The compound acts as a Horner-Wittig reagent, facilitating the preparation of α,β-unsaturated acids .
Pharmacokinetics
Its physical properties such as its boiling point (93 °c at 005 mmHg) and density (1059 g/mL at 25 °C) suggest that it is likely to have low bioavailability .
Result of Action
The result of Trimethylsilyl Diethylphosphonoacetate’s action is the formation of β-keto phosphonates . These compounds have various applications in organic synthesis.
Action Environment
The action of Trimethylsilyl Diethylphosphonoacetate is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the presence of magnesium chloride is necessary for the compound to acylate carboxylic acid chlorides .
生化分析
Biochemical Properties
Trimethylsilyl diethylphosphonoacetate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is used as a Horner-Wittig reagent for the preparation of α,β-unsaturated acids . This compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of β-keto phosphonates. The nature of these interactions involves the acylation of in situ generated trimethylsilyl diethylphosphonoacetate with carboxylic acid chlorides in the presence of magnesium chloride .
Cellular Effects
Trimethylsilyl diethylphosphonoacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of β-keto phosphonates, which are crucial intermediates in many biochemical pathways . The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic fluxes, thereby influencing overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of trimethylsilyl diethylphosphonoacetate involves its role as a reagent in the Horner-Wittig reaction. It exerts its effects by facilitating the formation of carbon-carbon bonds through the acylation process . This involves binding interactions with carboxylic acid chlorides and magnesium chloride, leading to the synthesis of β-keto phosphonates. Additionally, the compound may influence gene expression by altering the availability of key intermediates in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylsilyl diethylphosphonoacetate can change over time due to its stability and degradation properties. The compound is sensitive to moisture and reacts slowly with water, which can affect its long-term stability . Studies have shown that the compound remains stable under controlled conditions, but its reactivity may decrease over time if exposed to moisture . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation influence the outcomes of biochemical reactions .
Dosage Effects in Animal Models
The effects of trimethylsilyl diethylphosphonoacetate vary with different dosages in animal models. At lower doses, the compound facilitates the synthesis of β-keto phosphonates without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential enzyme inhibition and disruption of metabolic pathways . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Trimethylsilyl diethylphosphonoacetate is involved in several metabolic pathways, particularly those related to the synthesis of β-keto phosphonates. It interacts with enzymes such as carboxylic acid chlorides and magnesium chloride, facilitating the formation of key intermediates in these pathways . The compound’s role in metabolic flux includes altering the levels of metabolites and influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, trimethylsilyl diethylphosphonoacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its biochemical effects .
Subcellular Localization
Trimethylsilyl diethylphosphonoacetate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in biochemical reactions, as it ensures that the compound interacts with the appropriate enzymes and proteins within the cell .
属性
IUPAC Name |
trimethylsilyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O5PSi/c1-6-12-15(11,13-7-2)8-9(10)14-16(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIDZGBMGSRVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)O[Si](C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O5PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216328 | |
| Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66130-90-3 | |
| Record name | Trimethylsilyl 2-(diethoxyphosphinyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66130-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066130903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSILYL (DIETHOXYPHOSPHINOYL)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT66BD6L62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using trimethylsilyl diethylphosphonoacetate for the synthesis of β-keto phosphonates?
A1: Trimethylsilyl diethylphosphonoacetate offers a convenient method for synthesizing β-keto phosphonates by reacting with carboxylic acid chlorides in the presence of magnesium chloride. [] This method avoids isolating the potentially unstable diethylphosphonoacetate, making it suitable for both laboratory and large-scale production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


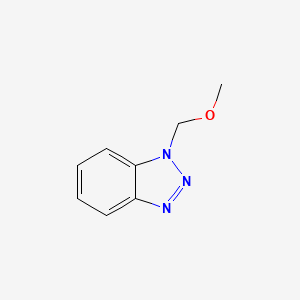
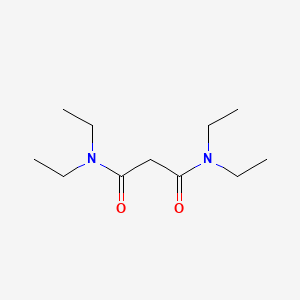

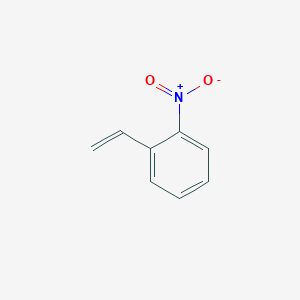
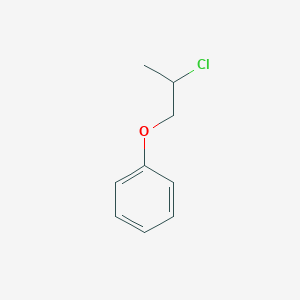

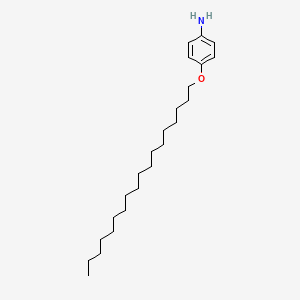
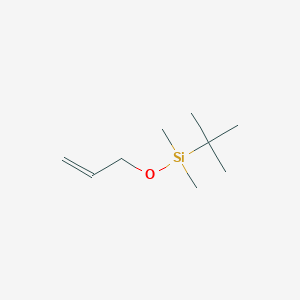

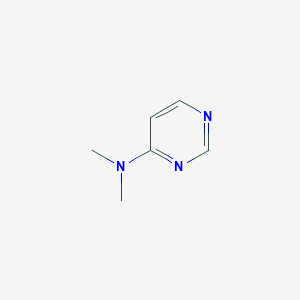
![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)
